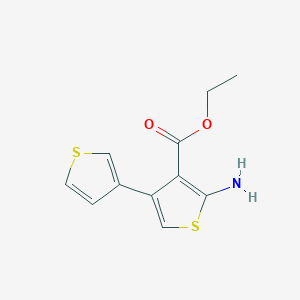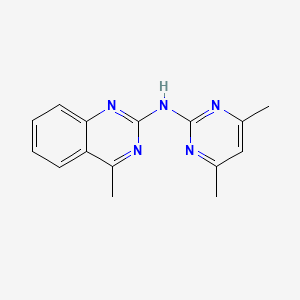![molecular formula C19H28N2O5S B5487059 5-{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}-3-METHYL-5-OXOPENTANOIC ACID](/img/structure/B5487059.png)
5-{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}-3-METHYL-5-OXOPENTANOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}-3-METHYL-5-OXOPENTANOIC ACID is a complex organic compound characterized by its unique structural components This compound features a piperazine ring substituted with an isopropylphenylsulfonyl group and a methyl-oxopentanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}-3-METHYL-5-OXOPENTANOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the Isopropylphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using sulfonyl chlorides under basic conditions.
Attachment of the Methyl-Oxopentanoic Acid Moiety: This is usually done through acylation reactions, where the piperazine derivative is reacted with acyl chlorides or anhydrides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}-3-METHYL-5-OXOPENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学的研究の応用
5-{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}-3-METHYL-5-OXOPENTANOIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism by which 5-{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}-3-METHYL-5-OXOPENTANOIC ACID exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINE: This compound shares the piperazine and isopropylphenylsulfonyl moieties but lacks the methyl-oxopentanoic acid group.
3-METHYL-5-OXOPENTANOIC ACID: This compound contains the methyl-oxopentanoic acid moiety but lacks the piperazine and isopropylphenylsulfonyl groups.
Uniqueness
The uniqueness of 5-{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}-3-METHYL-5-OXOPENTANOIC ACID lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components or other similar compounds.
特性
IUPAC Name |
3-methyl-5-oxo-5-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-14(2)16-4-6-17(7-5-16)27(25,26)21-10-8-20(9-11-21)18(22)12-15(3)13-19(23)24/h4-7,14-15H,8-13H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCKOTIEHDXJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
METHANONE](/img/structure/B5486985.png)

![N-(4-{[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]methyl}phenyl)acetamide](/img/structure/B5486990.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5486998.png)
![1-ETHYL-N-[(2-METHOXYPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B5487016.png)
![N~4~-[4-(benzyloxy)phenyl]-6-methyl-2,4-pyrimidinediamine](/img/structure/B5487020.png)
![ETHYL 2-(5-METHYL-7-OXO-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)ACETATE](/img/structure/B5487035.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-1-(phenylsulfonyl)prolinamide](/img/structure/B5487037.png)
![2-(2,5-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5487041.png)

![4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5487049.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B5487055.png)
![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(2-methoxyethyl)-5-(4-phenylmethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5487078.png)
![1-acetyl-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B5487090.png)
